molecular formula C16H27NO B8182654 1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine

1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine

Cat. No.: B8182654
M. Wt: 249.39 g/mol
InChI Key: HKPJBLLAFLABCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of a tert-butyl group, an isobutoxy group, and a methylmethanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with tert-butyl bromide to introduce the tert-butyl group. This is followed by the etherification of the phenol with isobutyl bromide to form the isobutoxy group. Finally, the amination of the resulting intermediate with N-methylmethanamine completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-(tert-Butyl)-2-hydroxyphenyl)-N-methylmethanamine
  • 1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine
  • 1-(3-(tert-Butyl)-2-ethoxyphenyl)-N-methylmethanamine

Comparison: 1-(3-(tert-Butyl)-2-isobutoxyphenyl)-N-methylmethanamine is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

1-[3-tert-butyl-2-(2-methylpropoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-12(2)11-18-15-13(10-17-6)8-7-9-14(15)16(3,4)5/h7-9,12,17H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPJBLLAFLABCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1C(C)(C)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.